molecular formula C14H16N2O B1458595 5-ethyl-1,3,4,5-tetrahydrobenzo[b][1,6]naphthyridin-10(2H)-one CAS No. 1955548-06-7

5-ethyl-1,3,4,5-tetrahydrobenzo[b][1,6]naphthyridin-10(2H)-one

Cat. No. B1458595
M. Wt: 228.29 g/mol
InChI Key: CXXFHKBDRNZTFQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-ethyl-1,3,4,5-tetrahydrobenzo[b][1,6]naphthyridin-10(2H)-one, also known as 5-ethyl-THBN, is a synthetic compound that has been studied for its potential therapeutic applications. 5-ethyl-THBN has been found to have a variety of effects on biochemical and physiological processes, and has been used in laboratory experiments for its advantages and limitations.

Scientific Research Applications

Synthetic Transformations and Novel Derivative Synthesis

  • Tetrahydrobenzo[b][1,6]naphthyridines, including variants of the specified compound, have been used in chemical reactions leading to the synthesis of diverse structures. For example, their reactions with activated alkynes have been explored, resulting in products like 1-acryloyl-substituted naphthyridines and hexahydrobenzo[b]pyrido[3,4,5-d,e][1,6]naphthyridines (Voskressensky et al., 2008).

Antimicrobial Properties

  • Certain derivatives of tetrahydrobenzo[b][1,8]naphthyridine have been synthesized and evaluated for their antimicrobial properties, suggesting potential applications in developing antibacterial and antifungal agents (Bhambi et al., 2009).

Construction of Complex Molecules

  • These compounds have been involved in multi-component reactions leading to the creation of complex molecules like tetrahydrobenzo[b]imidazo[3,2,1-ij][1,8]naphthyridines. Such reactions demonstrate their versatility in constructing multiple bonds and rings in one reaction sequence (Wen et al., 2010).

Investigation of Biological Activity

  • Studies have been conducted to explore the biological activities of derivatives of 5-ethyl-1,3,4,5-tetrahydrobenzo[b][1,6]naphthyridin-10(2H)-one, particularly targeting topoisomerase I and evaluating their cytotoxic properties (Sharma et al., 2009).

Potential for Alzheimer's Disease Treatment

  • Derivatives have been synthesized and tested for their inhibitory activity against cholinesterases, showing potential as agents for treating neurodegenerative diseases like Alzheimer's. These compounds have shown neuroprotective properties in various models, indicating their therapeutic potential (de los Ríos et al., 2010).

Exploration in Cancer Therapy

  • Naphthyridine derivatives have been investigated for their anticancer activity. For instance, certain derivatives showed promising results against human melanoma cells, indicating their potential as anticancer agents (Kong et al., 2018).

properties

IUPAC Name

5-ethyl-1,2,3,4-tetrahydrobenzo[b][1,6]naphthyridin-10-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O/c1-2-16-12-6-4-3-5-10(12)14(17)11-9-15-8-7-13(11)16/h3-6,15H,2,7-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXXFHKBDRNZTFQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(CNCC2)C(=O)C3=CC=CC=C31
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-ethyl-1,3,4,5-tetrahydrobenzo[b][1,6]naphthyridin-10(2H)-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-ethyl-1,3,4,5-tetrahydrobenzo[b][1,6]naphthyridin-10(2H)-one
Reactant of Route 2
5-ethyl-1,3,4,5-tetrahydrobenzo[b][1,6]naphthyridin-10(2H)-one
Reactant of Route 3
5-ethyl-1,3,4,5-tetrahydrobenzo[b][1,6]naphthyridin-10(2H)-one
Reactant of Route 4
5-ethyl-1,3,4,5-tetrahydrobenzo[b][1,6]naphthyridin-10(2H)-one
Reactant of Route 5
5-ethyl-1,3,4,5-tetrahydrobenzo[b][1,6]naphthyridin-10(2H)-one
Reactant of Route 6
5-ethyl-1,3,4,5-tetrahydrobenzo[b][1,6]naphthyridin-10(2H)-one

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